2-(4-Chloro-2-methylphenyl)phenol
Description
Properties
IUPAC Name |
2-(4-chloro-2-methylphenyl)phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClO/c1-9-8-10(14)6-7-11(9)12-4-2-3-5-13(12)15/h2-8,15H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXPCVAHTWXAKGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)C2=CC=CC=C2O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40683513 | |
| Record name | 4'-Chloro-2'-methyl[1,1'-biphenyl]-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40683513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
852112-20-0 | |
| Record name | 4'-Chloro-2'-methyl[1,1'-biphenyl]-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40683513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cross-Coupling Reactions
Intermediate-Based Synthesis
Synthesis of 4-Chloro-2-methylphenol
A critical intermediate, 4-chloro-2-methylphenol , is synthesized via selective chlorination of 4-methylphenol. As detailed in US5847236A , chlorination with Cl₂ or SO₂Cl₂ in the presence of Lewis acids (e.g., FeCl₃) and diaryl sulfides achieves >90% regioselectivity for the ortho position. Optimal conditions include:
-
Temperature : 20–40°C
-
Catalyst system : 5% FeCl₃ and 3% diphenyl sulfide (by weight)
This method avoids polyhalogenation and simplifies purification, yielding 85–92% pure product.
Functionalization of 4-Chloro-2-methylphenol
Coupling 4-chloro-2-methylphenol with phenol derivatives introduces the second aryl group. EP0342532A1 demonstrates sulfonate protection strategies to prevent hydroxyl group interference during nitration. Analogously, protecting 4-chloro-2-methylphenol as its methanesulfonate ester facilitates Ullmann coupling with 2-iodophenol under CuI/L-proline catalysis. Post-coupling, acidic hydrolysis (e.g., HCl, 80°C) regenerates the free phenol.
Optimization and Challenges
Regioselectivity Control
Achieving exclusive ortho substitution in biphenyl systems remains challenging. CN101481311A highlights the role of activated carbon in adsorbing byproducts during nitro group introduction. For 2-(4-Chloro-2-methylphenyl)phenol, similar adsorbents could mitigate dimerization or para-substitution byproducts.
Solvent and Temperature Effects
-
Polar aprotic solvents (e.g., DMF, DMSO) enhance coupling efficiency but may degrade sensitive intermediates.
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Low-temperature nitration (0–15°C), as in EP0342532A1 , prevents sulfonate group cleavage, suggesting applicability in multi-step syntheses.
Comparative Data Table
Scale-Up and Industrial Feasibility
Industrial production prioritizes cost-effective catalysts and minimal purification steps. EP0342532A1 ’s sulfonate protection-deprotection sequence, though adding two steps, enhances yield and purity in gram-scale syntheses. Conversely, US5847236A ’s chlorination method is readily scalable, using technical-grade 4-methylphenol and ambient conditions.
Emerging Methodologies
Recent advances in photoredox catalysis and flow chemistry could streamline this compound synthesis. For example, visible-light-mediated C–H activation might enable direct coupling between 4-chloro-2-methylphenol and phenol, bypassing pre-functionalized intermediates.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 2-(4-Chloro-2-methylphenyl)phenol can undergo oxidation reactions to form corresponding quinones.
Reduction: This compound can be reduced to form various derivatives, depending on the reducing agent used.
Substitution: It can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Sodium hydroxide, acid chlorides, acid anhydrides.
Major Products Formed:
Oxidation: Quinones.
Reduction: Various reduced derivatives.
Substitution: Phenoxide ions and other substituted phenols.
Scientific Research Applications
Chemistry: 2-(4-Chloro-2-methylphenyl)phenol is used as a starting material in the synthesis of various organic compounds. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies .
Biology: This compound has been studied for its antimicrobial properties. It is used in the formulation of disinfectants and antiseptics .
Medicine: Research has shown that derivatives of this compound have potential therapeutic applications, including antimicrobial and anti-inflammatory activities .
Mechanism of Action
The mechanism of action of 2-(4-Chloro-2-methylphenyl)phenol involves its interaction with microbial cell membranes. The compound disrupts the integrity of the cell membrane, leading to cell lysis and death. This action is primarily due to its phenolic structure, which allows it to interact with lipid bilayers and proteins in the cell membrane .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 2-(4-Chloro-2-methylphenyl)phenol with key analogs in terms of molecular properties, applications, and toxicity. Data are derived from the provided evidence or extrapolated from structurally related compounds.
Physicochemical Properties
- Solubility: Chlorinated phenols generally exhibit low water solubility due to hydrophobic aromatic rings. For example, 4-chloro-2-methylphenol has a solubility of 1.2 g/L at 25°C , while this compound is expected to be less soluble (<0.5 g/L) due to its bulkier structure.
- Stability: The 4-chloro-2-methylphenyl group enhances stability against photodegradation compared to non-chlorinated analogs. MCPA breakdown products, such as 4-chloro-2-methylphenol, show persistence in soil and water .
Toxicity and Environmental Impact
- Toxicity: Chlorinated phenols are associated with endocrine disruption and cytotoxicity. For instance, chlordimeform (containing a 4-chloro-2-methylphenyl group) is banned due to human health risks .
Key Research Findings
Synthetic Routes: 4-Chloro-2-methylbenzaldehyde, a precursor, reacts with isatoic anhydride to form heterocyclic compounds .
Environmental Degradation: MCPA degrades to 4-chloro-2-methylphenol, which persists in aquatic systems . Microbial degradation pathways for chlorophenols are slower than for non-halogenated analogs .
Structural Analogues: Azo derivatives of 4-chloro-2-methylphenol are used in dyes but pose carcinogenic risks . Substitution patterns (e.g., chloro vs. methyl groups) significantly alter bioactivity and toxicity .
Q & A
Q. What are the established synthesis routes for 2-(4-Chloro-2-methylphenyl)phenol, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The synthesis typically involves multi-step reactions such as Friedel-Crafts alkylation or Ullmann coupling to introduce the chloro-methylphenyl group. Optimization includes:
- Temperature : Maintaining 80–120°C to balance reaction rate and side-product formation.
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency.
- Catalysts : Copper(I) iodide or palladium catalysts improve coupling reactions.
- Monitoring : Thin-layer chromatography (TLC) and H NMR track intermediate formation .
Yield Optimization : Use fractional distillation for purification and adjust stoichiometric ratios (e.g., 1:1.2 for aryl halide to phenol derivatives) to minimize unreacted starting materials .
Q. Which spectroscopic and crystallographic techniques are prioritized for structural validation of this compound?
- Methodological Answer :
- Spectroscopy :
- H/C NMR: Assign peaks using 2D techniques (COSY, HSQC) to resolve overlapping signals from aromatic protons.
- High-resolution mass spectrometry (HRMS): Confirm molecular formula (CHClO) with <2 ppm error.
- Crystallography :
- Single-crystal X-ray diffraction (SC-XRD) with SHELXL for refinement. Validate using R-factor (<5%) and check for disorder with PLATON .
Data Table :
| Technique | Key Parameters |
|---|---|
| H NMR (CDCl) | δ 7.2–7.4 (aromatic H), δ 5.1 (phenolic -OH) |
| SC-XRD | Space group P, Z = 2, R = 0.035 |
Advanced Research Questions
Q. How can researchers resolve discrepancies between computational reactivity predictions and experimental data for this compound?
- Methodological Answer :
- Cross-Validation : Compare density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) with experimental kinetics. Adjust solvation models (e.g., COSMO-RS) to match reaction conditions.
- High-Resolution Crystallography : Identify unexpected steric effects from ortho-substituents that DFT may underestimate .
- Kinetic Isotope Effects (KIE) : Use deuterated analogs to confirm proposed mechanisms (e.g., electrophilic aromatic substitution) .
Q. What in vitro models are suitable for assessing the biological activity of this compound, and how should dose-response studies be structured?
- Methodological Answer :
- Cell-Based Assays :
- Use human cancer cell lines (e.g., MCF-7, HeLa) for cytotoxicity screening via MTT assays (48–72 hr incubation).
- IC determination: Test concentrations from 1 µM to 100 µM with triplicate replicates.
- Enzyme Inhibition :
- Target tyrosine kinases or cytochrome P450 isoforms. Use fluorescence-based assays (e.g., NADPH depletion monitored at 340 nm).
- Controls : Include positive controls (e.g., doxorubicin for cytotoxicity) and solvent-only blanks .
Q. How can computational modeling predict the environmental degradation pathways of this compound?
- Methodological Answer :
- Software Tools : Employ Gaussian or ORCA for DFT-based hydrolysis/oxidation simulations.
- Degradation Intermediates : Identify likely products (e.g., chlorinated quinones) via transition-state analysis.
- Validation : Compare with LC-MS/MS data from photolysis experiments (UV-C irradiation, 254 nm) .
Methodological Considerations for Data Analysis
Q. What strategies mitigate crystallographic disorder in this compound structures?
- Methodological Answer :
- Data Collection : Use low-temperature (100 K) measurements to reduce thermal motion.
- Refinement : Apply SHELXL’s PART and SUMP instructions to model disordered chloro-methyl groups.
- Validation : Check ADDSYM in PLATON to detect missed symmetry elements .
Q. How do substituent effects (chloro vs. methyl) influence the electronic properties of this compound?
- Methodological Answer :
- Hammett Constants : The -Cl group (σ = +0.23) increases electrophilicity, while -CH (σ = -0.17) enhances steric bulk.
- Spectroscopic Evidence :
- IR: C-Cl stretch at 550–600 cm; phenolic O-H at 3200–3400 cm.
- UV-Vis: Bathochromic shift due to extended conjugation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
